
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H20N4O6S and its molecular weight is 468.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
Research has focused on the synthesis of various benzamide derivatives, including those with similar structural motifs such as substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl) benzamides, exploring alternative synthetic routes and characterizing their chemical properties through spectroscopic methods (N. Chau, Y. Saegusa, Y. Iwakura, 1982). These efforts aim to expand the library of benzamide derivatives for further biological evaluation.
Anticancer Potential
Several studies have been conducted on quinazoline and benzamide derivatives, investigating their potential as anticancer agents. For example, novel quinazoline antifolate derivatives have been synthesized and evaluated for their ability to inhibit thymidylate synthase, a key enzyme in DNA synthesis, demonstrating promising anticancer activities (P. Marsham, P. Chambers, A. Hayter, et al., 1989). These compounds represent a significant area of interest for the development of new cancer therapies.
Antiviral Activities
The exploration of antiviral activities of quinazolin-4(3H)-one derivatives showcases the potential of such compounds in the treatment of viral infections. Novel 3-sulphonamido-quinazolin-4(3H)-One derivatives have been synthesized and evaluated for their antiviral activities against a spectrum of respiratory and biodefense viruses, indicating the versatility of these compounds in antiviral research (P. Selvam, Paulchamy Vijayalakshimi, D. Smee, et al., 2007).
Enzyme Inhibition for Therapeutic Applications
Research into the enzyme inhibitory potential of sulfonamide derivatives, incorporating benzodioxane and acetamide moieties, aims at identifying new therapeutic agents. These compounds have shown substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, highlighting their potential in treating conditions such as diabetes and Alzheimer's disease (M. Abbasi, Sajid Riaz, A. Rehman, et al., 2019).
Eigenschaften
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O6S/c27-20(23-22-25-24-21(32-22)19-14-30-12-13-31-19)16-7-9-17(10-8-16)33(28,29)26-11-3-5-15-4-1-2-6-18(15)26/h1-2,4,6-10,14H,3,5,11-13H2,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAKGSHYFUEVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NN=C(O4)C5=COCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
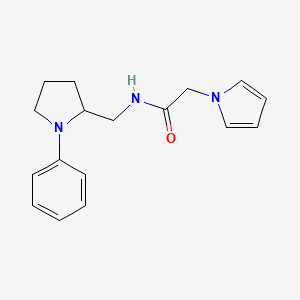
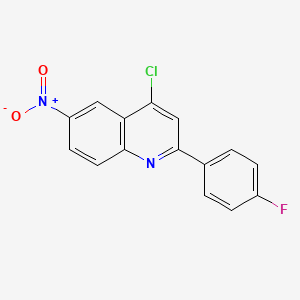
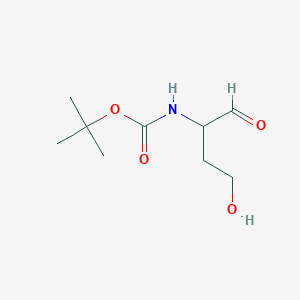
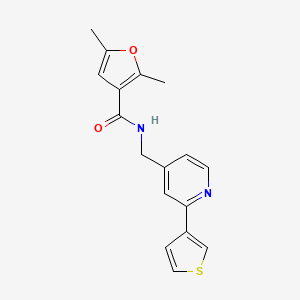
![3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2712243.png)
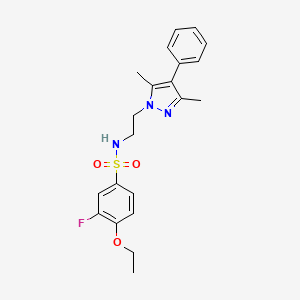
![(8R,9S)-9-Bromo-1,4-dioxaspiro[4.4]nonan-8-ol](/img/structure/B2712248.png)
![Hydrazine, [(4,4-difluorocyclohexyl)methyl]-, hydrochloride (1:2)](/img/structure/B2712249.png)
![2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2712251.png)
![Ethyl thieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B2712252.png)

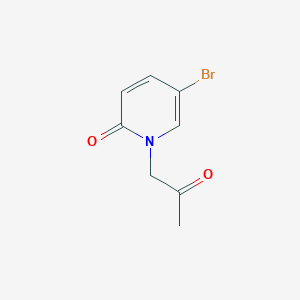
![2-(butylthio)-3-(3-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2712255.png)
![10-(4-ethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2712258.png)
